2,2,5,5-Tetramethylpiperazine dihydrochloride
Overview
Description
2,2,5,5-Tetramethylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperazine, characterized by the presence of four methyl groups attached to the piperazine ring. This compound is typically found as a white to off-white solid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-tetramethylpiperazine dihydrochloride involves the alkylation of piperazine with methylating agents under controlled conditions. The reaction typically requires a base to deprotonate the piperazine, followed by the addition of methyl iodide or methyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce demethylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of 2,2,5,5-tetramethylpiperazine.
Reduction: Demethylated piperazine derivatives.
Substitution: Hydroxyl or alkoxy derivatives of 2,2,5,5-tetramethylpiperazine.
Scientific Research Applications
2,2,5,5-Tetramethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2,2,5,5-tetramethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved include modulation of neurotransmitter release and inhibition of specific metabolic enzymes .
Comparison with Similar Compounds
Piperazine: A parent compound with similar structural features but lacking the methyl groups.
N-Methylpiperazine: A derivative with one methyl group attached to the nitrogen atom.
1,4-Dimethylpiperazine: A compound with two methyl groups attached to the nitrogen atoms.
Uniqueness: 2,2,5,5-Tetramethylpiperazine dihydrochloride is unique due to the presence of four methyl groups, which confer distinct steric and electronic properties. These modifications enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2,2,5,5-tetramethylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSSKNDEYSPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CN1)(C)C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719259 | |
Record name | 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858851-27-1 | |
Record name | 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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